molecular formula C21H13NO5 B2810559 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid CAS No. 64468-36-6

4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid

Cat. No.: B2810559
CAS No.: 64468-36-6
M. Wt: 359.337
InChI Key: KNKBICIWTJRTRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the chromene core, followed by the introduction of the benzoic acid moiety and the amide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. Detailed synthetic procedures can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications. The industrial synthesis also focuses on cost-effectiveness and environmental sustainability by minimizing waste and optimizing resource utilization .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features enable it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid include:

  • 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]phenol
  • 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]aniline
  • 4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(3-oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO5/c23-19(22-14-8-5-13(6-9-14)20(24)25)17-11-16-15-4-2-1-3-12(15)7-10-18(16)27-21(17)26/h1-11H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKBICIWTJRTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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